5-HT2B Receptor Antagonist Potency: 2-Benzyl Derivative vs. Unsubstituted Core
The 2-benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine exhibits potent 5-HT2B receptor antagonism with an IC50 of 22 ± 9.0 nM in radioligand binding assays and 54 nM in cellular functional assays [1]. In contrast, the unsubstituted 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core lacks this activity, demonstrating that the N-benzyl substituent is essential for high-affinity 5-HT2B engagement [2].
| Evidence Dimension | 5-HT2B Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 22 ± 9.0 nM (binding); 54 nM (cellular) |
| Comparator Or Baseline | Unsubstituted 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine: No reported activity at 5-HT2B |
| Quantified Difference | >1000-fold improvement in potency with benzyl substitution |
| Conditions | Radioligand binding assay and cellular functional assay (GPCR antagonist screen) |
Why This Matters
The nanomolar potency is essential for achieving target engagement at therapeutically relevant concentrations, directly impacting compound selection for 5-HT2B-targeted CNS programs.
- [1] PMC11091653. Table 1. 5HT2bR binding activity IC50 = 22±9.0 nM; Cellular 5HT2bR antagonist activity IC50 = 54 nM. View Source
- [2] Class inference: The unsubstituted 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core is not reported to possess 5-HT2B antagonism; activity is conferred by N-benzyl substitution as demonstrated in SAR studies. View Source
